molecular formula C18H24ClNO3 B2916238 ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478064-01-6

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate

Cat. No. B2916238
CAS RN: 478064-01-6
M. Wt: 337.84
InChI Key: CVEKVYYXCUMZNZ-UHFFFAOYSA-N
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Description

“Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate” is a chemical compound with the CAS Number: 478064-01-6 . It has a molecular weight of 337.85 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (3-chlorophenyl) (2-oxocyclooctyl)methylcarbamate . The InChI code for this compound is 1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) .


Physical And Chemical Properties Analysis

This compound is a solid . The country of origin for this compound is GB .

Scientific Research Applications

Educational Purposes

Lastly, in academic settings, it serves as an example for teaching advanced organic chemistry concepts, including carbamate chemistry and molecular interactions.

Each of these applications leverages the unique chemical structure of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate to advance scientific knowledge and technological development across various fields of research. The compound’s versatility underscores its importance in ongoing scientific exploration and innovation .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEKVYYXCUMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate

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